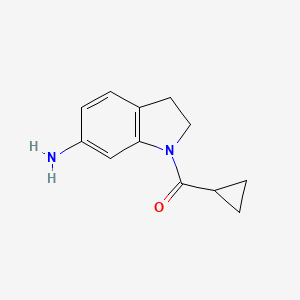

1-(Cyclopropylcarbonyl)indolin-6-amine

説明

Contextualization of Indoline (B122111) Scaffolds in Modern Medicinal Chemistry

The indoline ring system, a saturated analog of indole (B1671886), is recognized as a "privileged scaffold" in drug discovery. researchgate.netnih.gov This designation stems from its recurring presence in a multitude of biologically active compounds, both of natural and synthetic origin. ekb.eg The structural rigidity and defined three-dimensional geometry of the indoline nucleus make it an excellent platform for the precise spatial orientation of functional groups, enabling specific interactions with biological targets. researchgate.net

Indoline derivatives have demonstrated a remarkable breadth of pharmacological activities. Researchers have successfully developed indoline-based compounds with applications in various therapeutic areas, including:

Anticancer agents: The indoline core is a versatile building block for designing molecules that target various mechanisms involved in cancer progression. researchgate.netekb.eg

Antimicrobial agents: Indoline-containing compounds have shown promise as antibacterial agents, including activity against resistant strains like methicillin-resistant Staphylococcus aureus (MRSA). benthamdirect.commdpi.com

Anti-inflammatory and Antioxidant agents: The scaffold is present in molecules designed to combat inflammation and oxidative stress. ekb.eg

Central Nervous System (CNS) agents: The structural features of indoline are suitable for interaction with CNS targets.

The indoline scaffold's utility is not limited to its inherent biological activities; it also serves as a versatile synthetic intermediate, allowing for extensive chemical modifications to optimize potency, selectivity, and pharmacokinetic properties. ekb.eg Its prevalence in FDA-approved drugs and clinical candidates underscores its importance and continued relevance in medicinal chemistry. benthamdirect.commdpi.com

Significance of Cyclopropyl (B3062369) Moieties in Bioactive Small Molecules

The cyclopropane (B1198618) ring, despite its simple three-carbon structure, is a uniquely valuable functionality in the design of bioactive small molecules. unl.ptnih.gov Its inclusion in a molecular structure can impart a range of desirable properties that are attractive for drug development. digitellinc.com The inherent ring strain (approximately 27.5 kcal/mol) and the unusual bonding characteristics of the cyclopropyl group give it electronic properties intermediate between those of an alkane and an alkene. unl.pt

Key contributions of the cyclopropyl moiety in medicinal chemistry include:

Metabolic Stability: The cyclopropyl group can enhance a molecule's resistance to metabolic degradation by sterically shielding adjacent functional groups or by being a poor substrate for metabolic enzymes itself. digitellinc.com

Conformational Rigidity: Incorporation of a cyclopropane ring restricts the conformational flexibility of a molecule. researchgate.net This can lock the molecule into a bioactive conformation, leading to increased potency and selectivity for its biological target.

Bioisosterism: The cyclopropyl group can act as a bioisostere for other chemical groups, such as a gem-dimethyl group or a vinyl group. This allows chemists to fine-tune a molecule's steric profile, lipophilicity, and electronic properties. digitellinc.com

Pharmacophore Interaction: The unique electronic nature of the cyclopropane ring can lead to favorable interactions with protein targets.

The cyclopropyl motif is found in numerous approved drugs and natural products, demonstrating its broad applicability and impact across different therapeutic areas, from antiviral and antibacterial agents to enzyme inhibitors. unl.ptnih.gov

Rationale for Investigating 1-(Cyclopropylcarbonyl)indolin-6-amine as a Core Structure for Academic Research

The conceptual design of this compound arises from a rational drug design strategy that involves the conjunction of two pharmacologically significant moieties: the indoline-6-amine core and the cyclopropylcarbonyl group. The primary rationale for investigating this specific chemical entity is to explore the synergistic effects of combining these two "privileged" fragments.

The indoline-6-amine portion provides a structurally robust and synthetically accessible platform with a proven track record in bioactive compounds. The amine group at the 6-position offers a convenient handle for further chemical derivatization, allowing for the exploration of structure-activity relationships (SAR).

The acylation of the indoline nitrogen with a cyclopropylcarbonyl group serves multiple purposes. It introduces the beneficial properties associated with the cyclopropyl ring, such as enhanced metabolic stability and conformational constraint. Furthermore, the amide linkage itself is a common feature in pharmaceuticals, capable of participating in hydrogen bonding interactions with biological targets.

The investigation of this compound as a core structure is therefore driven by the hypothesis that this combination will yield a novel scaffold with desirable drug-like properties. Academic research focused on this molecule would likely involve its synthesis, characterization, and subsequent use as a foundational building block for the creation of a library of analogs. These analogs could then be screened against a variety of biological targets to uncover potential therapeutic applications, leveraging the rich pharmacological precedent of both its indoline and cyclopropyl components.

Data Tables

Table 1: Physicochemical Properties of this compound and Its Precursors.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 |

| Indolin-6-amine (B187345) | C₈H₁₀N₂ | 134.18 | 1.4 |

| Cyclopropanecarboxamide | C₄H₇NO | 85.10 | -0.3 |

| This compound | C₁₂H₁₄N₂O | 202.25 | 1.8 (Predicted) |

Data for Indolin-6-amine sourced from PubChem. nih.gov Data for Cyclopropanecarboxamide sourced from PubChem. Predicted data for the title compound is based on computational models.

Table 2: Summary of Biological Activities Associated with Indoline and Cyclopropane Scaffolds.

| Scaffold | Associated Biological Activities | Example Compound Classes |

| Indoline | Anticancer, Antimicrobial, Anti-inflammatory, Antioxidant, CNS activity researchgate.netekb.egbenthamdirect.com | Pyrrolo[2,3-b]pyridine-based inhibitors, various synthetic heterocycles mdpi.commdpi.com |

| Cyclopropane | Enzyme inhibition, Antiviral, Antibacterial, Neurochemical activity unl.ptresearchgate.net | Fluoroquinolones, Pyrazole derivatives nih.govmdpi.com |

Structure

3D Structure

特性

IUPAC Name |

(6-amino-2,3-dihydroindol-1-yl)-cyclopropylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O/c13-10-4-3-8-5-6-14(11(8)7-10)12(15)9-1-2-9/h3-4,7,9H,1-2,5-6,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDWQDPSPRYTBJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)N2CCC3=C2C=C(C=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Cyclopropylcarbonyl Indolin 6 Amine and Advanced Analogues

Classical and Contemporary Approaches to Indoline (B122111) Core Synthesis

The indoline scaffold is a privileged heterocyclic motif found in numerous natural products and pharmaceuticals. Its synthesis has been the subject of extensive research, leading to a variety of methods for its construction and functionalization.

Regioselective Functionalization of Indoline Systems

Achieving regioselectivity in the functionalization of the indoline ring system is a significant challenge due to the presence of multiple reactive C-H bonds. nih.govnih.gov The benzene (B151609) core of indoline, in particular, presents C-H bonds at positions 4, 5, 6, and 7, which have similar reactivity, making their selective functionalization difficult. nih.gov

A common strategy to achieve regioselectivity involves the use of directing groups. These groups, temporarily installed on the indoline nitrogen, can direct a metal catalyst to a specific C-H bond, enabling its selective functionalization. For instance, the functionalization at the C7 position of indoles can be achieved by first reducing the indole (B1671886) to an indoline, performing a C-H functionalization at the C7 position, and then re-oxidizing to the indole. nih.gov The use of directing groups has been pivotal in developing successful approaches for the functionalization at the traditionally difficult-to-access C4 position. nih.govacs.org Theoretical studies have provided insight into the factors governing regioselectivity, noting that for indoline substrates, C-H bond functionalization typically occurs on the benzene ring. nih.gov

Directing group strategies have been successfully employed for various transformations, including acetoxylation, which can be directed to the C7 position using N1-acyl groups. nsf.gov

Table 1: Examples of Directing Groups for Regioselective Indoline Functionalization

| Directing Group | Position of Functionalization | Type of Transformation | Catalyst |

| N-Acyl | C7 | Acetoxylation | Palladium |

| N-Pyrimidyl | C7 | Halogenation | Rhodium |

| N-Carbamoyl | C7 | Arylation | Ruthenium |

This table provides illustrative examples of directing groups and their applications in the regioselective functionalization of the indoline core.

Palladium-Catalyzed Strategies for Indoline Derivative Synthesis

Palladium catalysis has emerged as a powerful tool for the synthesis of indoles and indolines, offering a wide range of transformations. researchgate.netnih.gov These methods often proceed via C-H bond activation, providing an efficient route to functionalized indolines from simpler precursors. researchgate.net

One notable palladium-catalyzed approach involves the intermolecular amination of unactivated C(sp³)–H bonds. In this method, a palladacycle is formed via C-H activation, which is then aminated to yield the indoline product. acs.org This strategy is particularly useful for the synthesis of 3,3-disubstituted indolines. acs.org

Palladium-catalyzed dearomatization of indoles is another elegant strategy to access chiral 2,3-functionalized indolines. scholaris.ca This can be achieved through a migratory insertion mechanism, allowing for diastereoselective arylation and direct arylation of indoles. scholaris.ca

Furthermore, palladium-catalyzed C-H activation has been utilized for the C7-acetoxylation of indolines, guided by various N1-acyl groups. nsf.gov This method has proven to be practical for late-stage functionalization in the synthesis of complex molecules. nsf.gov

Table 2: Overview of Palladium-Catalyzed Reactions for Indoline Synthesis

| Reaction Type | Key Features | Starting Materials |

| Intermolecular C(sp³)–H Amination | Forms 3,3-disubstituted indolines | 1-(tert-Butyl)-2-iodobenzene derivatives, diaziridinone |

| Dearomatization of Indoles | Access to chiral 2,3-functionalized indolines | Indoles, aryl/heteroaryl compounds |

| C7-Acetoxylation | Late-stage functionalization | N-Acyl indolines |

This table summarizes key palladium-catalyzed strategies for the synthesis and functionalization of the indoline scaffold.

Ruthenium-Catalyzed C-H Amidation and Related Transformations

Ruthenium-based catalysts have gained prominence in C-H bond functionalization due to their unique reactivity and functional group tolerance. mdpi.commdpi.com In the context of indoline synthesis, ruthenium catalysis has been particularly effective for direct C-H amidation.

A significant development is the ruthenium-catalyzed direct C7 amidation of indoline C-H bonds using sulfonyl azides as the nitrogen source. nih.gov This method allows for the synthesis of a variety of 7-amino-substituted indolines under mild conditions with good functional group tolerance. nih.gov Another approach utilizes dioxazolone as an environmentally benign amidating reagent for the Ru(II)-catalyzed C-H amidation of indoline at the C7-position. acs.org This protocol is valuable for accessing 7-amino indole scaffolds, which are important in natural products and drug molecules. acs.org

Beyond amidation, ruthenium catalysts have been employed for other C-H functionalization reactions on the indoline core, such as the carbamoyl-directed reaction with 7-azabenzonorbornadienes to afford 7-substituted indolines. rsc.org

Table 3: Ruthenium-Catalyzed C-H Functionalization of Indolines

| Reaction | Reagent | Position of Functionalization | Key Advantage |

| C-H Amidation | Sulfonyl azides | C7 | Mild conditions, good functional group tolerance |

| C-H Amidation | Dioxazolone | C7 | Environmentally benign reagent |

| C-H Functionalization | 7-Azabenzonorbornadienes | C7 | Access to complex substituted indolines |

This table highlights significant ruthenium-catalyzed C-H functionalization reactions for the synthesis of substituted indolines.

Introduction of the Cyclopropylcarbonyl Moiety

The final step in the synthesis of 1-(cyclopropylcarbonyl)indolin-6-amine is the introduction of the cyclopropylcarbonyl group onto the indoline nitrogen. This can be achieved through various acylation techniques, with the cyclopropylcarbonyl precursor typically being cyclopropanecarboxylic acid or its activated derivatives.

Advanced Cyclopropanation Reactions for Carbonyl Compounds

The cyclopropane (B1198618) ring is a valuable structural motif in organic synthesis, and numerous methods have been developed for its construction. nih.govwikipedia.org Traditional methods often rely on carbene-based strategies, such as the Simmons-Smith reaction and the use of diazo compounds. wikipedia.org

More advanced and sustainable methods have recently emerged. Hydrogen borrowing catalysis offers an expedient route for the α-cyclopropanation of ketones. nih.gov This transformation proceeds via the alkylation of a ketone with an alcohol bearing a leaving group, followed by intramolecular displacement to form the cyclopropane ring. nih.gov

Photoredox catalysis has also been applied to the synthesis of functionalized cyclopropanes from carboxylic acids through a radical addition–polar cyclization cascade. nih.gov This mild, organocatalyst-driven method tolerates a broad range of functional groups. nih.gov Another innovative approach involves the oxidative umpolung of ketone derivatives using iodine(III) reagents to achieve α-cyclopropanation. nih.gov

Table 4: Modern Methods for Cyclopropane Synthesis

| Method | Key Reagents/Catalyst | Substrates |

| Hydrogen Borrowing Catalysis | Metal catalyst | Ketones, Alcohols with leaving groups |

| Photoredox Catalysis | Organic photocatalyst | Carboxylic acids, Alkenes with alkyl chlorides |

| Oxidative Umpolung | Iodine(III) reagents | Ketone derivatives |

This table presents a selection of advanced methodologies for the synthesis of the cyclopropane ring.

Acylation Techniques with Cyclopropylcarbonyl Precursors

The most direct method for introducing the cyclopropylcarbonyl moiety onto the nitrogen of indolin-6-amine (B187345) is through acylation with a suitable cyclopropylcarbonyl precursor. Cyclopropanecarboxylic acid itself can be synthesized through various routes, including the oxidation of cyclopropanecarboxaldehyde (B31225) or the hydrolysis of cyclopropyl (B3062369) cyanide. orgsyn.orggoogle.com

For the acylation of amines, cyclopropanecarbonyl chloride is a common and reactive acylating agent. The reaction between an acyl chloride and an amine is a well-established nucleophilic addition-elimination reaction that typically proceeds rapidly to form an N-substituted amide. chemguide.co.ukchemguide.co.uk The reaction is often carried out in the presence of a base to neutralize the hydrogen chloride byproduct. hacettepe.edu.tr

While acyl chlorides are highly effective, alternative, less reactive acylating agents such as carboxylic anhydrides, active esters, and thioesters can also be employed, particularly when chemoselectivity is a concern. nih.govd-nb.infoyoutube.com These reagents offer milder reaction conditions and can be more tolerant of sensitive functional groups. nih.govd-nb.infoyoutube.com The choice of acylating agent and reaction conditions can be tailored to the specific substrate and desired outcome. google.com

Table 5: Common Precursors for Cyclopropylcarbonyl Acylation

| Precursor | Reactivity | Common Applications |

| Cyclopropanecarbonyl chloride | High | General acylation of amines |

| Cyclopropanecarboxylic anhydride | Moderate | Acylation under milder conditions |

| Cyclopropylcarbonyl thioesters | Moderate | Chemoselective N-acylation of heterocycles |

| Active esters of cyclopropanecarboxylic acid | Variable | Tunable reactivity for specific applications |

This table outlines common precursors used for the introduction of the cyclopropylcarbonyl group via acylation.

Domino and Cascade Reactions in Cyclopropyl Chemistry

Domino reactions, also referred to as cascade or tandem reactions, represent a highly efficient strategy in organic synthesis. wikipedia.orgresearchgate.net These processes involve two or more consecutive reactions in which each subsequent step is triggered by the functionality formed in the preceding one, all conducted in a single pot. wikipedia.org This approach is lauded for its atom economy, reduction of waste, and minimization of time and labor. researchgate.net

In the context of synthesizing molecules containing a cyclopropyl-fused indoline core, similar to this compound, domino reactions offer a powerful tool for constructing complex architectures from simpler starting materials. For instance, a domino Michael addition/cyclopropanation of 2-(2-acylvinyl)indoles with styrylsulfonium salts has been developed to produce cyclopropa nih.govrsc.orgpyrrolo[1,2-a]indoles. acs.org This reaction proceeds under mild conditions and demonstrates high diastereoselectivity. The proposed mechanism involves the initial deprotonation of the indole, followed by an attack on the styrylsulfonium salt to form an ylide. This intermediate then undergoes an intramolecular Michael addition, and subsequent cyclopropane ring formation to yield the final product. acs.org

Another relevant example is the visible-light-enabled dearomative cyclopropanation of indole derivatives to synthesize cyclopropane-fused indolines. rsc.org This photoredox-catalyzed reaction demonstrates compatibility with a wide range of functional groups on the indole scaffold. rsc.org

Catalytic Systems and Their Application in Target Compound Synthesis

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in asymmetric synthesis. oaepublish.com Chiral phosphoric acids, for instance, have been successfully employed in the enantioselective dearomatization of indoles via a (3+2) cyclization with azoalkenes, leading to the formation of pyrroloindolines with high enantioselectivities. beilstein-journals.org This type of catalysis often operates through a bifunctional mechanism, activating both reaction partners to facilitate a highly ordered transition state. acs.org

While specific applications of organocatalysis for the direct synthesis of this compound were not found, the principles are applicable. For instance, an organocatalytic approach could be envisioned for the asymmetric construction of the cyclopropane ring or the indoline core itself.

Transition metal catalysis is a cornerstone of modern organic synthesis, enabling the construction of complex molecules with high efficiency and selectivity. mdpi.comnih.gov Palladium, rhodium, cobalt, and copper are among the most frequently used metals for the synthesis of indole and indoline derivatives. nih.govmdpi.com

Palladium-catalyzed reactions are particularly prevalent in indole and indoline synthesis. nih.gov The Catellani-type reaction, which involves cooperative palladium/norbornene catalysis, allows for the vicinal difunctionalization of aryl halides and their ortho-C-H bonds, providing a route to substituted indolines. nih.govthieme.de Intramolecular C-H bond activation is another powerful palladium-catalyzed strategy for constructing the indoline ring system. nih.gov Additionally, palladium catalysts are used in cross-coupling reactions, such as the Suzuki-Miyaura reaction, which can be part of a domino sequence to build complex heterocyclic structures. researchgate.net

Cobalt catalysts have also been employed in the synthesis of indoles through cross-dehydrogenative coupling of ortho-alkenylanilines. mdpi.com Copper catalysis is valuable for C-N coupling reactions and oxidative cyclizations. mdpi.com The synthesis of cyclopropamitosene analogues, which feature a cyclopropyl-fused indole scaffold, has been achieved through a domino reaction, highlighting the utility of transition metals in constructing such systems. acs.org

Preclinical Pharmacological Investigations of 1 Cyclopropylcarbonyl Indolin 6 Amine Derivatives

In Vitro Cytotoxicity and Antiproliferative Activity in Preclinical Models

Comprehensive searches of scientific literature and databases did not yield specific studies evaluating the in vitro cytotoxicity and antiproliferative activity of 1-(Cyclopropylcarbonyl)indolin-6-amine or its direct derivatives against the cancer cell lines HCT-116, KYSE-520, MCF-7, and HepG2. While numerous studies investigate the anticancer properties of various indole-based compounds, specific data for the titled compound remains unavailable in the public domain.

Evaluation against Diverse Cancer Cell Lines (e.g., HCT-116, KYSE-520, MCF-7, HepG2)

No published data was identified detailing the cytotoxic or antiproliferative effects of this compound derivatives on the human colon carcinoma cell line HCT-116, the esophageal squamous cell carcinoma line KYSE-520, the human breast adenocarcinoma cell line MCF-7, or the liver carcinoma cell line HepG2.

Studies on Tubulin Polymerization Inhibition

There is no publicly available research specifically investigating the effects of this compound derivatives on tubulin polymerization. The potential for these specific compounds to act as tubulin inhibitors has not been reported in the reviewed literature.

Investigation of Cellular Mechanisms Underlying Antiproliferative Effects (e.g., Autophagy Induction, PI3K/Akt/mTOR Pathway Modulation)

Specific studies on the cellular mechanisms of this compound derivatives, including their potential to induce autophagy or modulate the PI3K/Akt/mTOR signaling pathway as a mechanism for any antiproliferative effects, have not been found in the public scientific literature.

Receptor Interaction and Modulation Studies in Preclinical Assays

While the indoline (B122111) scaffold is of interest in medicinal chemistry for its interaction with various biological targets, specific data for this compound derivatives in the context of mineralocorticoid and dopamine (B1211576) receptor modulation is limited.

Mineralocorticoid Receptor (MR) Antagonism and Binding Affinities

No specific data on the mineralocorticoid receptor (MR) antagonism or binding affinities of this compound derivatives were found in the reviewed scientific literature. While some research explores indole (B1671886) derivatives as non-steroidal MR antagonists, specific binding data for the compound is not available.

Dopamine Receptor (e.g., D2/D3) Agonism and Selectivity Profiling

There is no publicly available information regarding the dopamine receptor (e.g., D2/D3) agonism or selectivity profile of this compound or its derivatives.

Voltage-Gated Sodium Channel Modulation

While direct studies on this compound are not extensively documented in publicly available research, the broader class of indole and indoline derivatives has been a subject of investigation for their effects on voltage-gated sodium channels (Nav). These channels are crucial for the initiation and propagation of action potentials in excitable cells. nih.gov

Derivatives of the indole scaffold have been synthesized and analyzed for their potential to inhibit specific sodium channel subtypes, such as Nav1.7, which is a key target in neuropathic pain management. jmpas.com The indole structure is considered a valuable starting point for the development of novel Nav1.7 inhibitors. jmpas.com Preclinical studies in animal models have been instrumental in evaluating the role of Nav1.7 in pain pathways. nih.gov However, it is noteworthy that discrepancies between preclinical and clinical results for Nav1.7-selective inhibitors have been observed, highlighting the complexities of translating rodent pain models to human conditions. nih.gov

In non-human primate models, the evaluation of selective Nav1.8 inhibitors has demonstrated analgesic and pharmacodynamic activity, confirming the in vivo impact on peripheral pain fibers. researchgate.net Research on 2-aminopyridine (B139424) derivatives as potent and selective Nav1.8 inhibitors has shown efficacy in preclinical pain models, underscoring the therapeutic potential of targeting this specific channel. nih.gov The intrathecal administration of Nav1.8 blockers has been shown to modulate the induction and maintenance of mechanically and thermally induced pain states in preclinical models. nih.gov

Enzyme Inhibition Profiling in Preclinical Contexts

The indoline core of this compound serves as a scaffold for derivatives that have been evaluated for their inhibitory activity against a range of enzymes with therapeutic relevance.

Inosine-5'-monophosphate dehydrogenase (IMPDH) Inhibition

Inosine-5'-monophosphate dehydrogenase (IMPDH) is a critical enzyme in the de novo biosynthesis of guanine (B1146940) nucleotides. Its inhibition can disrupt DNA and RNA synthesis, making it an attractive target for anticancer and immunosuppressive agents. The development of indole-based inhibitors of IMPDH has been an area of active research. nih.gov Studies have explored the elaboration of indole fragments to create potent inhibitors of IMPDH II, one of the two isoforms of the enzyme. nih.gov The synthesis and in vitro inhibitory values of these novel indole inhibitors have been documented, along with their effects on the proliferation of peripheral blood mononuclear cells (PBMCs). nih.gov While specific data for this compound is not available, the existing research on related indole structures provides a foundation for its potential as a scaffold for IMPDH inhibitors. nih.govresearchgate.net

Topoisomerase I Inhibition

Topoisomerases are enzymes that regulate the topology of DNA and are vital for DNA replication and transcription. benthamscience.com While some indole derivatives, specifically indenoindoles, have been identified as potent cytotoxic agents that target Topoisomerase II, they have been shown to have no effect on Topoisomerase I. nih.govresearchgate.net In contrast, other complex hybrid molecules, such as indenoisoquinoline–camptothecin hybrids, have been designed as Topoisomerase I inhibitors. mdpi.com The current body of research on indole-based compounds does not provide direct evidence to support the activity of this compound derivatives as Topoisomerase I inhibitors.

Kinase Inhibition (e.g., VEGFR2)

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis. mdpi.comnih.govresearch-nexus.netresearchgate.net The indolin-2-one scaffold, which is structurally related to the indoline core of this compound, has been extensively used to develop potent VEGFR-2 inhibitors. mdpi.comnih.govresearch-nexus.netresearchgate.net

A new series of indoline-2-one derivatives has been synthesized and evaluated for their anti-proliferative activities against breast (MCF-7) and liver (HepG2) cancer cell lines, with several compounds showing potent inhibition of VEGFR-2. mdpi.comnih.govresearch-nexus.netresearchgate.net For instance, compound 17a from one study demonstrated more potent VEGFR-2 inhibition than the reference drug sunitinib. mdpi.comnih.govresearch-nexus.netresearchgate.net Another compound, 10g , also showed significantly greater inhibitory activity than sunitinib. mdpi.comnih.govresearch-nexus.netresearchgate.net

| Compound | VEGFR-2 IC50 (µM) | Reference Compound | Reference VEGFR-2 IC50 (µM) |

|---|---|---|---|

| 5b | 0.160 | Sunitinib | 0.139 |

| 10e | 0.358 | Sunitinib | 0.139 |

| 10g | 0.087 | Sunitinib | 0.139 |

| 15a | 0.180 | Sunitinib | 0.139 |

| 17a | 0.078 | Sunitinib | 0.139 |

These findings suggest that the indoline scaffold is a promising platform for the design of novel and potent VEGFR-2 inhibitors for cancer therapy. mdpi.comnih.govresearch-nexus.netresearchgate.net

Monoamine Oxidase B (MAO-B) Inhibition

Monoamine oxidase B (MAO-B) is an enzyme involved in the metabolism of neurotransmitters, and its inhibition is a therapeutic strategy for neurodegenerative conditions such as Parkinson's disease. nih.gov Indole derivatives have been identified as potent and selective inhibitors of human MAO-B. nih.govnih.gov

Structure-activity relationship (SAR) studies have been conducted on various indole derivatives to understand the structural requirements for potent MAO-B inhibition. nih.govresearchgate.net For example, indole-5,6-dicarbonitrile derivatives and related pyrrolo[3,4-f]indole-5,7-dione derivatives have been shown to inhibit MAO-A and MAO-B with IC50 values in the sub-micromolar range. nih.gov Specifically, a pyrrolo[3,4-f]indole-5,7-dione derivative (4d ) was found to inhibit MAO-B with an IC50 of 0.581 μM. nih.gov

| Compound Class | Derivative Example | Target | IC50 (µM) |

|---|---|---|---|

| Pyrrolo[3,4-f]indole-5,7-dione | 4g | MAO-A | 0.250 |

| Pyrrolo[3,4-f]indole-5,7-dione | 4d | MAO-B | 0.581 |

These findings indicate that the indole nucleus is a promising scaffold for the development of novel MAO-B inhibitors. nih.gov

Structure Activity Relationship Sar Studies and Rational Molecular Design

Systematic Modifications of the Indoline (B122111) Scaffold

The indoline scaffold serves as a versatile and privileged structure in medicinal chemistry, offering multiple points for modification to modulate a compound's interaction with biological targets.

The placement and nature of substituents on the indoline ring significantly influence biological efficacy. Shifting the position of the amine group from the 6-position, as in the parent compound, to other positions like the 5-position can alter the molecule's interaction with target proteins. For instance, in a series of indolin-5-yl-cyclopropanamine derivatives developed as Lysine Specific Demethylase 1 (LSD1) inhibitors, the position of the key amine interaction was found to be critical for activity.

Furthermore, the introduction of various substituents on the aromatic portion of the indoline ring can impact potency and other pharmacological properties. Studies on indoline derivatives have shown that adding groups such as halogens (Cl, F), methoxy (B1213986) (MeO), or methyl (Me) can fine-tune the electronic and steric properties of the molecule, leading to enhanced activity. For example, in a study of indoline-based hydrazide-hydrazone derivatives as potential agents for Alzheimer's disease, substitutions on the indole (B1671886) ring significantly altered their inhibitory activities against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).

Stereochemical Implications in SAR: Diastereomeric and Enantiomeric Effects

The three-dimensional arrangement of atoms within a molecule, or its stereochemistry, plays a pivotal role in its interaction with biological targets. In the context of indoline derivatives, the presence of chiral centers can lead to the formation of enantiomers and diastereomers, which may exhibit significantly different biological activities. This disparity arises from the specific spatial orientation required for optimal binding to the chiral environment of protein active sites.

Research into the stereochemistry of 2,3-disubstituted indolines has demonstrated the critical importance of controlling both diastereoselectivity and enantioselectivity during synthesis to achieve desired biological outcomes. nih.govacs.org For instance, certain catalytic methods have been developed to produce cis-2,3-disubstituted indolines with high levels of enantiomeric excess. nih.govacs.org The selective synthesis of a particular stereoisomer is often crucial, as the biological activity can reside predominantly or exclusively in one enantiomer, known as the eutomer, while the other, the distomer, may be inactive or even contribute to undesirable off-target effects. mdpi.com

A notable example of enantiomeric effects can be seen in a series of 9H-pyrimido[4,5-b]indole-based inhibitors, where the (R)-enantiomers were found to be potent nanomolar inhibitors of GSK-3β, whereas the corresponding (S)-enantiomers showed a substantial loss in activity. mdpi.com This highlights that a specific configuration of the stereocenter is necessary for a favorable interaction with the target enzyme. Molecular modeling studies have suggested that the less active enantiomer may be unable to adopt the required conformation for effective binding. mdpi.com

While specific studies on the diastereomeric and enantiomeric effects of "1-(Cyclopropylcarbonyl)indolin-6-amine" are not extensively documented in publicly available literature, the principles derived from related indoline structures underscore the necessity of considering stereochemistry in its design and development as a biologically active agent. The introduction of any additional chiral centers to the indoline scaffold of this compound would necessitate careful stereochemical control and evaluation of the individual stereoisomers to identify the most active and selective molecule.

Table 1: Enantioselectivity in the Synthesis of Various cis-2,3-Disubstituted Indolines

| Entry | Substituent R¹ | Substituent R² | Yield (%) | ee (%) |

| 1 | Ph | H | 85 | 92 |

| 2 | 4-MeO-Ph | H | 92 | 93 |

| 3 | 4-F-Ph | H | 88 | 85 |

| 4 | 2-Thienyl | H | 75 | 91 |

Data adapted from studies on the enantioselective synthesis of indoline derivatives. The specific compounds are analogs and not direct derivatives of this compound.

Development of Pharmacophores for Target-Specific Activity

A pharmacophore model represents the essential three-dimensional arrangement of functional groups of a molecule that are responsible for its biological activity. The development of such models is a cornerstone of rational drug design, enabling the identification and optimization of new therapeutic agents. For the indoline scaffold, several pharmacophore models have been developed to guide the design of inhibitors for various protein targets. mdpi.commdpi.comnih.gov

For instance, in the design of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors, a key target in angiogenesis, pharmacophore models based on the indolin-2-one scaffold have been established. mdpi.com These models typically highlight the importance of a hydrogen bond donor, a hydrogen bond acceptor, and a hydrophobic region, all positioned in a specific spatial arrangement to interact with the ATP-binding pocket of the kinase. The indolinone core often serves as a crucial hydrogen-bonding moiety that interacts with the hinge region of the kinase. mdpi.com

Similarly, pharmacophore modeling has been instrumental in the development of inhibitors for Indoleamine 2,3-dioxygenase (IDO1), an enzyme implicated in tumor immune evasion. nih.gov Structure-activity relationship (SAR) studies of indoline-based IDO1 inhibitors have led to the identification of key pharmacophoric features that contribute to their potency. nih.gov

While a specific pharmacophore model for "this compound" has not been detailed, general models for indoline-based inhibitors can provide valuable insights. A hypothetical pharmacophore for a kinase inhibitor based on this scaffold might include:

A hydrogen bond acceptor: The carbonyl oxygen of the cyclopropylcarbonyl group.

A hydrogen bond donor: The amine group at the 6-position of the indoline ring.

A hydrophobic region: The cyclopropyl (B3062369) group and the aromatic part of the indoline ring.

An aromatic ring feature: The phenyl moiety of the indoline core.

The precise arrangement and relative importance of these features would depend on the specific biological target. Computational methods, such as molecular docking and 3D-QSAR studies, are often employed to refine these pharmacophore models and predict the activity of new derivatives. nih.govnih.gov The rational design of novel analogs of "this compound" would benefit significantly from the development of a target-specific pharmacophore model to guide structural modifications and enhance biological activity.

Table 2: General Pharmacophoric Features of Indoline-Based Inhibitors for Different Targets

| Target | Key Pharmacophoric Features | Reference |

| VEGFR-2 | Hydrogen Bond Donor, Hydrogen Bond Acceptor, Hydrophobic Region, Aromatic Ring | mdpi.com |

| IDO1 | Heme-coordinating moiety, Hydrophobic groups, Hydrogen bond donors/acceptors | nih.gov |

| Janus Kinase 2 (JAK2) | Hydrogen Bond Acceptor, Hydrogen Bond Donors, Aromatic Rings | nih.gov |

Computational Chemistry and Mechanistic Insights into 1 Cyclopropylcarbonyl Indolin 6 Amine Research

Molecular Docking and Binding Mode Analysis

Elucidation of Ligand-Receptor Interactions and Binding Affinities

No publicly available studies were identified that performed molecular docking of 1-(Cyclopropylcarbonyl)indolin-6-amine with any specific biological receptor. Consequently, data on its ligand-receptor interactions and binding affinities (e.g., in kcal/mol) are not available.

Identification of Key Amino Acid Residues in Binding Pockets

Without molecular docking studies, the key amino acid residues that would be involved in the binding of this compound to a protein target have not been identified.

Quantum Mechanical Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) Studies in Chemical Transformations and Redox Properties

There are no specific Density Functional Theory (DFT) studies in the public domain for this compound that detail its electronic structure, frontier molecular orbitals (HOMO-LUMO), or redox properties.

Conformational Analysis and Energetics of this compound Derivatives

A conformational analysis of this compound and its derivatives, including the energetic profiles of different conformers, has not been published in the scientific literature.

In Silico Screening and Virtual Library Design for Novel Analogues

No research could be found that utilizes this compound as a scaffold for in silico screening or the design of virtual libraries to discover novel analogues with potentially enhanced biological activity.

Computational Support for Reaction Mechanism Elucidation in Synthesis

Computational chemistry, particularly quantum mechanical methods, offers a molecular-level understanding of reaction pathways, transition states, and the influence of catalysts, which is often difficult to obtain through experimental means alone. For the synthesis of this compound, which involves the acylation of an indoline (B122111) derivative, computational studies on similar systems, such as the Friedel-Crafts acylation of indole (B1671886), provide a valuable framework for understanding the potential reaction mechanisms. researchgate.nettohoku.ac.jp

Detailed mechanistic studies of related acylation reactions have been performed using DFT calculations. researchgate.net These studies often explore different potential pathways, for instance, comparing a direct acylation mechanism with a catalyst-assisted route. The calculations can determine the geometries of reactants, intermediates, transition states, and products, as well as their corresponding energies.

In a typical study of a catalyst-assisted acylation of an indole ring, researchers might compare different potential pathways for the reaction. tohoku.ac.jp For example, one pathway could involve the catalyst generating a highly reactive electrophilic intermediate, which then reacts with the indole. tohoku.ac.jp An alternative pathway might involve the direct reaction of the indole and the acylating agent at the metal core of the catalyst. tohoku.ac.jp By calculating the Gibbs free energy of activation for each step in these pathways, the most energetically favorable route can be identified. tohoku.ac.jp

For example, in the metal-triflate-catalyzed acylation of indole with propionic anhydride, DFT calculations have been used to compare two possible mechanisms. The results can help to determine which pathway has a lower energy barrier, thus representing the more likely reaction mechanism. tohoku.ac.jp These computational findings are often correlated with experimental results to provide a comprehensive understanding of the reaction. tohoku.ac.jp

Below is an illustrative data table, based on the types of findings in computational studies of analogous indole acylation reactions. Please note that this data is representative and does not depict the actual energies for the synthesis of this compound, but rather exemplifies the kind of data generated in such computational investigations.

| Reaction Step | Pathway A: Direct Reaction (Uncatalyzed) | Pathway B: Catalyst-Assisted Reaction |

|---|---|---|

| Formation of Acylium Ion | N/A | 15.2 kcal/mol |

| Nucleophilic Attack by Indole | 35.8 kcal/mol | 22.5 kcal/mol |

| Proton Transfer | -5.1 kcal/mol | -7.3 kcal/mol |

| Overall Energy Barrier | 35.8 kcal/mol | 22.5 kcal/mol |

Furthermore, computational studies can shed light on the regioselectivity of such reactions. researchgate.net For instance, in the acylation of substituted indolines, calculations can help predict which position on the aromatic ring is most susceptible to electrophilic attack. This is achieved by analyzing the electron density distribution and the relative energies of the intermediates formed upon attack at different positions.

While the specific application of these computational methods to the synthesis of this compound has not been detailed in the literature, the principles derived from studies on analogous systems provide a robust foundation for understanding the reaction mechanism. Future computational work could focus on this specific molecule to elucidate the precise energy profiles, transition state structures, and the role of any catalysts or reaction conditions used in its synthesis.

Future Directions and Emerging Research Avenues

Development of Highly Selective and Potent 1-(Cyclopropylcarbonyl)indolin-6-amine Analogues

The development of analogues of this compound is a key area of ongoing research. The primary goal is to enhance both the selectivity and potency of these compounds for their biological targets. One notable analogue that has emerged from these efforts is GSK2795039. This compound, which shares a structural relationship with this compound, has been identified as a promising inhibitor of NADPH oxidase 2 (NOX2). mdpi.com

The exploration of structure-activity relationships (SAR) is fundamental to the design of these new analogues. By systematically modifying the chemical structure of the parent compound, researchers can identify which molecular features are critical for biological activity. This iterative process of synthesis and biological testing allows for the rational design of more effective and selective inhibitors. The insights gained from SAR studies are invaluable for optimizing the therapeutic potential of this class of compounds.

Exploration of Novel Biological Targets and Therapeutic Applications

While the inhibitory activity of related compounds against NOX2 is a significant finding, the full spectrum of biological targets for this compound and its analogues remains an active area of investigation. The NOX2 enzyme is implicated in various pathological processes, including oxidative stress, which plays a role in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. mdpi.com The neuroprotective and anti-inflammatory effects observed with NOX2 inhibition suggest potential therapeutic applications in these areas. mdpi.com

Further research is focused on identifying other potential biological targets. This involves a range of screening techniques to assess the compound's activity against a broad panel of enzymes and receptors. The discovery of novel targets could significantly expand the potential therapeutic applications of this chemical scaffold.

Advanced Synthetic Methodologies for Scalable Production and Derivatization

The efficient and scalable synthesis of this compound and its derivatives is crucial for facilitating further research and potential future development. Researchers are continually seeking to improve existing synthetic routes and develop novel methodologies. One established method involves a multi-step synthesis starting from commercially available precursors. mdpi.com

Integration of Multidisciplinary Approaches for Comprehensive Understanding of Compound Behavior

A comprehensive understanding of the behavior of this compound and its analogues necessitates a multidisciplinary approach. This involves integrating computational modeling with experimental biology and chemistry. Molecular modeling, for instance, can provide valuable insights into how these compounds interact with their biological targets at the atomic level. While there is a proposed mechanism for how related compounds like GSK2795039 bind to the NADPH interaction site of NOX2, structural data to confirm this is still lacking. mdpi.com

Q & A

Basic: What are the recommended synthetic routes for 1-(Cyclopropylcarbonyl)indolin-6-amine, and how can reaction efficiency be monitored?

Methodological Answer:

A plausible synthetic route involves nucleophilic acyl substitution between indolin-6-amine and cyclopropylcarbonyl chloride. Alternatively, coupling agents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) can facilitate amide bond formation. Reaction efficiency should be monitored via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to track intermediate formation and purity . For scalability, optimize solvent polarity (e.g., dichloromethane or DMF) and temperature (room temperature to 60°C). Post-reaction, purify using column chromatography with gradients of ethyl acetate/hexane.

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

Adhere to PPE guidelines :

- Eye/face protection : Use EN 166 (EU)-certified safety glasses or face shields.

- Skin protection : Inspect nitrile or neoprene gloves for integrity before use; avoid direct contact.

- Respiratory protection : Employ P95 respirators if aerosolization occurs .

- Engineering controls : Work in a fume hood to minimize inhalation risks.

- Emergency measures : In case of exposure, rinse eyes with water for ≥15 minutes and consult a physician immediately .

Advanced: How can researchers resolve contradictory data regarding the biological activity of this compound across different assay systems?

Methodological Answer:

Contradictions may arise from variations in assay conditions (e.g., pH, solvent compatibility) or cellular models (e.g., primary vs. immortalized cells). To resolve discrepancies:

- Perform dose-response curves across multiple assays to identify IC50/EC50 consistency.

- Validate target engagement using biophysical methods (e.g., SPR, ITC) or knockdown/knockout models .

- Analyze confounding factors (e.g., metabolite interference via LC-MS) .

- Cross-reference with structural analogs (e.g., indole-5-carboxylic acid derivatives) to assess SAR trends .

Advanced: What computational methods are suitable for predicting the physicochemical properties of this compound when experimental data is scarce?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate logP (lipophilicity), pKa, and solubility using software like Gaussian or ORCA.

- Molecular Dynamics (MD) Simulations : Predict membrane permeability and stability in biological matrices.

- QSAR Models : Use platforms like ChemAxon or MOE to correlate structural descriptors (e.g., cyclopropane ring strain) with activity .

- In Silico Toxicity Prediction : Tools like ProTox-II or ADMETlab can estimate acute toxicity and metabolic pathways .

Basic: Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

- NMR Spectroscopy : Use - and -NMR to confirm cyclopropyl carbonyl integration (δ ~1.5–2.5 ppm for cyclopropyl protons) and indoline backbone signals.

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]+) with ≤2 ppm error.

- FT-IR : Identify carbonyl stretches (~1650–1750 cm) and amine N-H bends (~3300 cm) .

- X-ray Crystallography : Resolve crystal structures to confirm stereochemistry and intermolecular interactions.

Advanced: How can the synthetic yield of this compound be optimized through reaction condition modulation?

Methodological Answer:

- Solvent Optimization : Test polar aprotic solvents (e.g., DMF, THF) to enhance cyclopropylcarbonyl chloride reactivity.

- Catalyst Screening : Evaluate Lewis acids (e.g., ZnCl) or organocatalysts (e.g., DMAP) to accelerate acylation.

- Temperature Gradients : Perform reactions under reflux (40–80°C) to overcome kinetic barriers while avoiding decomposition.

- Workup Strategies : Use aqueous extraction (NaHCO to quench excess acid) and silica gel chromatography for purification .

- Scale-Up Considerations : Monitor exothermicity and adjust stirring rates to maintain homogeneity in bulk reactions.

Basic: What are the stability considerations for storing this compound, and how should degradation be assessed?

Methodological Answer:

- Storage Conditions : Store at 2–8°C in amber vials under inert gas (N or Ar) to prevent oxidation .

- Stability Monitoring : Perform accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) and analyze via HPLC for impurity peaks.

- Light Sensitivity : Use UV-vis spectroscopy to detect photodegradation products (e.g., indoline ring-opening) .

Advanced: How can structure-activity relationship (SAR) studies be designed to improve the pharmacological profile of this compound?

Methodological Answer:

- Analog Synthesis : Modify the cyclopropyl group (e.g., fluorination) or indoline substituents (e.g., bromination at C-4) to assess steric/electronic effects.

- In Vitro Assays : Test analogs against target enzymes (e.g., kinases) using fluorescence polarization or radiometric assays.

- Computational Docking : Use AutoDock Vina to predict binding modes and guide functional group substitutions .

- Metabolic Profiling : Incubate analogs with liver microsomes to identify metabolic hotspots (e.g., CYP450-mediated oxidation) .

Basic: What analytical strategies are recommended for quantifying trace impurities in this compound batches?

Methodological Answer:

- LC-MS/MS : Employ a C18 column (3.5 µm, 150 mm) with 0.1% formic acid in water/acetonitrile gradients. Detect impurities at ppm levels.

- GC-MS : Analyze volatile byproducts (e.g., residual cyclopropanecarboxylic acid) using headspace sampling.

- NMR Spectroscopy : Compare -NMR spectra of batches to reference standards for unidentified peaks .

Advanced: How can researchers address the lack of published toxicological data for this compound?

Methodological Answer:

- Ames Test : Assess mutagenicity using Salmonella typhimurium strains TA98 and TA100 with/without metabolic activation.

- In Vivo Acute Toxicity : Conduct OECD Guideline 423 trials in rodents (e.g., LD50 determination).

- Genotoxicity Screening : Perform comet assays or micronucleus tests in human cell lines (e.g., HepG2) .

- Cross-Species Extrapolation : Compare structural analogs (e.g., cyclopropyl-containing pesticides) to infer potential hazards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。